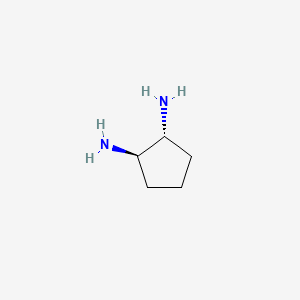

(1R,2R)-Cyclopentane-1,2-diamine

概要

説明

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes. It is used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .

Synthesis Analysis

The synthesis of a single enantiomer of immuno-PET linker-chelator (1R,2R)-RESCA-TFP from commercially available (1R,2R)-1,2-diaminocyclohexane involves a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation .Molecular Structure Analysis

The molecular formula of “(1R,2R)-(-)-1,2-Diaminocyclohexane” is C6H14N2 .Chemical Reactions Analysis

The multienzymatic cascade reactions via enzyme complex by immobilization have been discussed in the context of this compound . The selective current responses of antigen-antibody reactions on chiral electrode surfaces for different incubation time and varying AFP concentrations were monitored .Physical And Chemical Properties Analysis

Diastereomers, such as “(1R,2R)-(-)-1,2-Diaminocyclohexane”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .科学的研究の応用

Synthesis and Ligand Design

(1R,2R)-Cyclopentane-1,2-diamine has garnered renewed interest due to novel and efficient synthetic approaches. It serves as a scaffold for chiral ligands, receptors, and biologically active compounds. Its use in ligand design is significant because of its chiral properties, which are essential in asymmetric synthesis and catalysis (González‐Sabín, Rebolledo, & Gotor, 2009).

Asymmetric Epoxidation

Enantiopure (1R,2R)-Cyclopentane-1,2-diamine has been utilized in the synthesis of novel chiral salen ligands. These ligands, in their chromium and manganese complexes, serve as oxygen transfer agents in asymmetric epoxidation of alkenes, demonstrating the compound's utility in facilitating selective chemical reactions (Daly & Gilheany, 2003).

Luminescent Properties and Optical Materials

Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with (1R,2R)-Cyclopentane-1,2-diamine derivatives exhibit luminescent properties. This suggests potential applications as optical materials. Their powder second-harmonic generation efficiency also indicates possible use in nonlinear optics (Cheng et al., 2013).

Catalysis in Organic Reactions

(1R,2R)-Cyclopentane-1,2-diamine derivatives have been employed as catalysts in organic reactions, such as the asymmetric Henry reaction, demonstrating high yields and enantiomeric excess. This highlights the compound's role in enhancing the selectivity and efficiency of chemical transformations (Liu, Gou, & Li, 2014).

Shift Reagents and Supramolecular Chemistry

(1R,2R)-Cyclopentane-1,2-diamine derivatives have been synthesized as pincer-like receptors, acting as chiral shift reagents for certain carboxylic acids. Their structural study provides insights into supramolecular interactions, showcasing the compound's application in molecular recognition and analysis (Peña et al., 2007).

Stereochemical Regulation in Metal Complexes

The compound has been shown to efficiently regulate the stereochemistry of cobalt(III) complexes, highlighting its influence on the formation and stability of metal complexes with specific stereochemical configurations (Yashiro et al., 1994).

Safety And Hazards

将来の方向性

特性

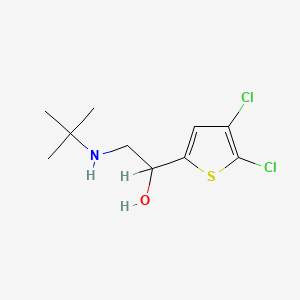

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGGALXPHWLV-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953466 | |

| Record name | Cyclopentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-Cyclopentane-1,2-diamine | |

CAS RN |

3145-88-8 | |

| Record name | rel-(1R,2R)-1,2-Cyclopentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)